molecular formula C21H28ClNO2S B13749295 1,3-Dihydro-1-phenyl-N,N,3,3-tetramethylbenzo(c)thiophene-1-propylamine 2,2-dioxide HCl CAS No. 29140-42-9

1,3-Dihydro-1-phenyl-N,N,3,3-tetramethylbenzo(c)thiophene-1-propylamine 2,2-dioxide HCl

Cat. No.: B13749295
CAS No.: 29140-42-9
M. Wt: 394.0 g/mol
InChI Key: DTRPTGBAXBLZCE-UHFFFAOYSA-N
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Description

1,3-Dihydro-1-phenyl-N,N,3,3-tetramethylbenzo©thiophene-1-propylamine 2,2-dioxide HCl: is a synthetic organic compound belonging to the class of benzo©thiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dihydro-1-phenyl-N,N,3,3-tetramethylbenzo©thiophene-1-propylamine 2,2-dioxide HCl typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the benzo©thiophene core: This can be achieved through cyclization reactions involving appropriate starting materials such as thiophenes and benzene derivatives.

    Introduction of substituents: The phenyl and propylamine groups are introduced through substitution reactions, often using reagents like phenyl halides and amines.

    Oxidation: The 2,2-dioxide functionality is introduced through oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or peracids.

    Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo further oxidation to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom or other functional groups.

    Substitution: The phenyl and propylamine groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Phenyl halides, amines, alkyl halides.

Major Products:

    Oxidation products: Compounds with additional oxygen-containing functional groups.

    Reduction products: Compounds with reduced sulfur or other functional groups.

    Substitution products: Compounds with different substituents on the phenyl or propylamine groups.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology:

    Biochemical Studies: The compound can be used to study enzyme interactions and inhibition mechanisms.

Medicine:

    Pharmaceutical Research:

Industry:

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1,3-Dihydro-1-phenyl-N,N,3,3-tetramethylbenzo©thiophene-1-propylamine 2,2-dioxide HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pathways involved include binding to the active site of enzymes or receptors, leading to changes in their activity and subsequent biological effects.

Comparison with Similar Compounds

  • 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole
  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
  • Diazepam

Comparison:

  • 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole: Similar in structure but lacks the sulfur atom and 2,2-dioxide functionality, leading to different chemical properties and applications.
  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Contains an imidazole ring instead of a benzo©thiophene core, resulting in different reactivity and uses.
  • Diazepam: A well-known pharmaceutical compound with a different core structure (benzodiazepine) and distinct pharmacological properties.

The uniqueness of 1,3-Dihydro-1-phenyl-N,N,3,3-tetramethylbenzo©thiophene-1-propylamine 2,2-dioxide HCl lies in its specific combination of functional groups and core structure, which confer unique chemical and biological properties.

Properties

CAS No.

29140-42-9

Molecular Formula

C21H28ClNO2S

Molecular Weight

394.0 g/mol

IUPAC Name

3-(3,3-dimethyl-2,2-dioxo-1-phenyl-2-benzothiophen-1-yl)propyl-dimethylazanium;chloride

InChI

InChI=1S/C21H27NO2S.ClH/c1-20(2)18-13-8-9-14-19(18)21(25(20,23)24,15-10-16-22(3)4)17-11-6-5-7-12-17;/h5-9,11-14H,10,15-16H2,1-4H3;1H

InChI Key

DTRPTGBAXBLZCE-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C(S1(=O)=O)(CCC[NH+](C)C)C3=CC=CC=C3)C.[Cl-]

Origin of Product

United States

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